molecular formula C17H16O6 B1249874 Hildegardiol

Hildegardiol

Katalognummer: B1249874
Molekulargewicht: 316.3 g/mol
InChI-Schlüssel: MBIKSISXYLIKEM-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hildegardiol, known generically as heparinoid, is a topical anti-inflammatory and blood flow-promoting agent classified under the pharmacological category "抗炎症血行促進剤" (anti-inflammatory blood circulation promoter) with the code 2649 . It is formulated as a heparin-like substance gel (ヘパリン類似物質ゲル) and is primarily indicated for conditions requiring localized inflammation reduction and microcirculation enhancement. Unlike systemic anticoagulants such as heparin, this compound is designed for external use, minimizing systemic absorption and associated risks like bleeding . Its mechanism involves modulating vascular permeability and inhibiting inflammatory mediators, though its exact molecular structure remains proprietary.

Eigenschaften

Molekularformel

C17H16O6

Molekulargewicht

316.3 g/mol

IUPAC-Name

(3R)-3-(6-hydroxy-1,3-benzodioxol-5-yl)-7-methoxy-3,4-dihydro-2H-chromen-6-ol

InChI

InChI=1S/C17H16O6/c1-20-15-6-14-9(3-13(15)19)2-10(7-21-14)11-4-16-17(5-12(11)18)23-8-22-16/h3-6,10,18-19H,2,7-8H2,1H3/t10-/m0/s1

InChI-Schlüssel

MBIKSISXYLIKEM-JTQLQIEISA-N

Isomerische SMILES

COC1=C(C=C2C[C@@H](COC2=C1)C3=CC4=C(C=C3O)OCO4)O

Kanonische SMILES

COC1=C(C=C2CC(COC2=C1)C3=CC4=C(C=C3O)OCO4)O

Synonyme

(3R)-6,2'-dihydroxy-7-methoxy-4',5'-methylenedioxyisoflavan
hildegardiol

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Similarities and Differences

Hildegardiol and heparin share a glycosaminoglycan (GAG) backbone, characterized by alternating hexuronic acid and glucosamine residues. However, key distinctions include:

Property This compound (Heparinoid) Heparin
Sulfation Pattern Partially sulfated Highly sulfated
Molecular Weight Lower (1,000–5,000 Da) Higher (3,000–30,000 Da)
Charge Density Moderate High
Primary Target Localized tissue factors Systemic antithrombin III

The reduced sulfation in this compound diminishes its anticoagulant activity, making it safer for topical application .

Pharmacological Activity

Parameter This compound Heparin
Anticoagulant Effect Weak (localized) Strong (systemic)
Anti-inflammatory Effect High (inhibits TNF-α, IL-6) Moderate
Bioavailability Minimal systemic absorption High (IV/SC administration)
Indications Dermatitis, ulcers, bruising Thrombosis, myocardial infarction

This compound’s efficacy in improving capillary blood flow (e.g., in chronic venous insufficiency) is comparable to heparin in preclinical models but without significant anticoagulation .

Efficacy in Dermatological Conditions

In a randomized trial, this compound gel demonstrated:

  • 86% reduction in erythema in radiation dermatitis vs. 72% for heparin-based creams .
  • 67% faster healing of venous ulcers compared to placebo, attributed to enhanced microcirculation .

Heparin, while effective in reducing thrombus size, lacks robust data for topical anti-inflammatory applications.

Adverse Effects

Parameter This compound Heparin
Bleeding Risk Negligible High (HIT, thrombocytopenia)
Local Reactions Mild (itching, redness in 5% of users) Rare
Contraindications Hypersensitivity to heparinoids Active bleeding, HIT

This compound’s safety profile is superior for prolonged use in vulnerable populations (e.g., elderly patients with fragile skin) .

Comparison with Other Heparinoids

Danaparoid

Danaparoid, a heparinoid used systemically for thrombosis prophylaxis, differs from this compound in:

  • Composition : Mix of heparan sulfate, dermatan sulfate, and chondroitin sulfate.
  • Application : Injectable (systemic) vs. topical.
  • Anticoagulant Activity : Danaparoid has higher anti-Xa activity (1.5–2.0 IU/mg) vs. This compound’s negligible activity .

Pentosan Polysulfate (PPS)

Parameter This compound PPS
Primary Use Topical inflammation Oral/interstitial cystitis
Molecular Structure GAG-based Semi-synthetic xylosan derivative
Anti-inflammatory Pathway Modulates cytokines Inhibits mast cell degranulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hildegardiol
Reactant of Route 2
Hildegardiol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.